(1R,2R)-2-Phenylcyclohexane-1-carbaldehyde
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Overview
Description
(1R,2R)-2-Phenylcyclohexane-1-carbaldehyde is an organic compound with a chiral center, making it an important molecule in stereochemistry. This compound is characterized by a cyclohexane ring substituted with a phenyl group and an aldehyde functional group. Its unique structure and stereochemistry make it a valuable compound in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Phenylcyclohexane-1-carbaldehyde typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of 2-phenylcyclohexanone using a chiral catalyst to produce the desired this compound. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of recyclable chiral catalysts also makes the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Phenylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at 0-5°C.
Major Products Formed
Oxidation: 2-Phenylcyclohexane-1-carboxylic acid.
Reduction: (1R,2R)-2-Phenylcyclohexane-1-methanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(1R,2R)-2-Phenylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving chiral substrates.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals with chiral centers.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (1R,2R)-2-Phenylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Phenylcyclohexane-1-carbaldehyde: The enantiomer of (1R,2R)-2-Phenylcyclohexane-1-carbaldehyde, which has different stereochemistry and potentially different biological activity.
2-Phenylcyclohexanone: A precursor in the synthesis of this compound.
2-Phenylcyclohexane-1-carboxylic acid: The oxidized product of this compound
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis. Its ability to form chiral intermediates is crucial in the development of enantioselective pharmaceuticals and catalysts .
Properties
CAS No. |
55278-47-2 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
(1R,2R)-2-phenylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C13H16O/c14-10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-3,6-7,10,12-13H,4-5,8-9H2/t12-,13-/m0/s1 |
InChI Key |
XTTBGKQTEJQTBS-STQMWFEESA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C(C1)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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